molecular formula C16H13BrClN3OS B2759128 (5-bromo-2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 892460-68-3

(5-bromo-2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No. B2759128
CAS RN: 892460-68-3
M. Wt: 410.71
InChI Key: YCAIIDIATVTABQ-UHFFFAOYSA-N
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Description

(5-bromo-2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H13BrClN3OS and its molecular weight is 410.71. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Analogues and Their Applications

Heterocyclic compounds, including imidazoles and pyrazoles, have been extensively studied for their potential applications in various fields of scientific research. For example, compounds structurally related to the query have been explored for their optical properties, such as large Stokes' shifts and tunable quantum yields, making them promising for luminescent materials (Volpi et al., 2017). This research highlights the relevance of heterocyclic compounds in developing advanced materials with potential applications in optoelectronics and sensing technologies.

Anticancer and Antimicrobial Agents

Research on heterocyclic compounds incorporating pyridine and imidazole rings has shown promising anticancer and antimicrobial properties. Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds with oxazole, pyrazoline, and pyridine moieties, demonstrating significant anticancer activity and potential in combating microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). This underscores the importance of such compounds in the development of new therapeutic agents.

Corrosion Inhibition

The study of imidazo[4,5-b] pyridine derivatives has also extended to the field of corrosion science. Saady et al. (2021) investigated the inhibition performance of certain imidazo[4,5-b] pyridine derivatives against mild steel corrosion, demonstrating high efficiency and supporting the use of these compounds as corrosion inhibitors (Saady et al., 2021). Such studies are critical for the development of more durable materials and coatings in industries.

Molecular Docking and Synthesis

The synthesis and molecular docking studies of heterocyclic compounds, including pyrazolines and pyridyl-methanones, have been explored for their potential as anticancer and antimicrobial agents. These studies highlight the versatility of heterocyclic compounds in drug discovery and the importance of molecular docking in identifying promising therapeutic candidates (Sivakumar et al., 2021).

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN3OS/c17-12-3-4-14(18)13(8-12)15(22)21-7-6-20-16(21)23-10-11-2-1-5-19-9-11/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAIIDIATVTABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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